molecular formula C23H30ClFN2O B15127396 m-Fluorobutyryl fentanyl hydrochloride CAS No. 2306827-52-9

m-Fluorobutyryl fentanyl hydrochloride

Cat. No.: B15127396
CAS No.: 2306827-52-9
M. Wt: 404.9 g/mol
InChI Key: ZIKJCMLTDKHFFP-UHFFFAOYSA-N
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Description

m-Fluorobutyryl fentanyl hydrochloride: is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Fluorobutyryl fentanyl hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: m-Fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

m-Fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP leads to reduced neuronal excitability and neurotransmitter release, resulting in analgesia and sedation .

Comparison with Similar Compounds

Uniqueness: m-Fluorobutyryl fentanyl hydrochloride is unique due to its specific fluorine substitution on the phenyl ring, which can influence its binding affinity and potency at the mu-opioid receptors. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .

Properties

CAS No.

2306827-52-9

Molecular Formula

C23H30ClFN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

InChI

InChI=1S/C23H29FN2O.ClH/c1-2-7-23(27)26(22-11-6-10-20(24)18-22)21-13-16-25(17-14-21)15-12-19-8-4-3-5-9-19;/h3-6,8-11,18,21H,2,7,12-17H2,1H3;1H

InChI Key

ZIKJCMLTDKHFFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl

Origin of Product

United States

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